molecular formula C22H28N2O6 B1662953 Mmp inhibitor V CAS No. 223472-31-9

Mmp inhibitor V

Cat. No. B1662953
M. Wt: 416.5 g/mol
InChI Key: HDWWQELUBWGQGA-WMZOPIPTSA-N
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Description

“Mmp inhibitor V” is a small molecule that controls the biological activity of Matrix Metalloproteinases (MMPs) . It is primarily used for Protease Inhibitors applications .


Synthesis Analysis

The design and synthesis of MMP-9 inhibitors, such as “Mmp inhibitor V”, is a potentially attractive research area . A novel series of Matrix Metalloproteinase inhibitors (MMPIs) was designed, synthesized, and purified using a scaffold modification strategy . The most potent inhibitor against MMP-2 was compound 19 (IC 50 = 0.38 μM) .


Molecular Structure Analysis

The binding of inhibitors of matrix metalloproteinases is understood through molecular docking, quantum mechanical calculations, and molecular dynamics simulations . The number of available high-resolution X-ray crystal structures of MMP–inhibitor complexes has increased dramatically in recent years, helping in the design of potential inhibitors at an early lead generation stage .


Chemical Reactions Analysis

Matrix metalloproteinases (MMPs) participate in the disruption, tumor neovascularization, and subsequent metastasis while tissue inhibitors of metalloproteinases (TIMPs) downregulate the activity of these MMPs . These compounds inhibit MMPs by coordinating with the catalytic Zn 2+ of MMPs via the zinc-binding group (ZBG) .

Scientific Research Applications

In Vivo Molecular Target Assessment

MMP inhibitors, such as prinomastat, are being explored for their potential in treating various diseases, including cancer. A significant advancement in this field is the development of near-infrared fluorogenic MMP substrates. These substrates act as activatable reporter probes, allowing for the direct imaging of MMP activity in tumors. This technology is crucial for evaluating the effectiveness of MMP inhibitors in real-time within living organisms (Bremer, Tung, & Weissleder, 2001).

Dental Applications

In dentistry, MMP expression is linked to tissue development, cancer cell behavior, and inflammation. MMP inhibitors, such as tetracyclines for periodontitis, have shown practical application in treating dental diseases. Additionally, a diagnostic test for activated MMP-8 in oral fluids is used in periodontology. The research emphasizes the potential of MMP inhibitors in dental medicine (Boelen et al., 2019).

Cancer Progression

MMPs play a crucial role in cancer-cell invasion and metastasis. While clinical trials with MMP inhibitors have had mixed results, the understanding that MMPs have functions beyond invasion has led to a reevaluation of their use in cancer therapy. This insight opens up new possibilities for therapeutic applications of MMP inhibitors in cancer treatment (Egeblad & Werb, 2002).

Cardiovascular Disease

MMP inhibitors are also being investigated in the context of cardiovascular diseases. For example, after myocardial infarction, MMP activity is implicated in the progression to heart failure. Synthetic MMP inhibitors have shown potential in preventing left ventricular remodeling and pump dysfunction, suggesting a new therapeutic approach for heart failure prevention (Creemers, Cleutjens, Smits, & Daemen, 2001).

Tumor Invasion and Metastasis

MMPs are recognized for their role in tumor invasion and metastasis, leading to the development of MMP inhibitors as anticancer treatments. This review discusses the regulatory mechanisms of MMPs, their interaction with cell adhesion molecules, and the therapeutic implications of inhibiting MMPs in cancer (Curran & Murray, 2000).

Bioresponsive Hydrogels

Innovative approaches include the development of polysaccharide-based hydrogels that release recombinant tissue inhibitors of MMPs in response to MMP activity. This targeted delivery system, particularly after myocardial infarction, demonstrates the potential of localized MMP inhibition in treating diseases with excessive MMP activity (Purcell et al., 2014).

properties

IUPAC Name

N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWWQELUBWGQGA-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mmp inhibitor V

CAS RN

223472-31-9
Record name ONO-4817
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONO-4817
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
Y Song, Y Xie, F Liu, C Zhao, R Yu, S Ban, Q Ye… - BMC cardiovascular …, 2013 - Springer
… MMP-12 activity in the aortic wall tissue can be inhibited by MMP inhibitor v (P < 0.05). … MMP-12 activity in the aortic wall tissue could be inhibited by MMP inhibitor v (P <0.05, Figure 6D)…
Number of citations: 36 link.springer.com
JS Blackburn, I Liu, CI Coon, CE Brinckerhoff - Oncogene, 2009 - nature.com
… media (CM) were treated with either DMSO, 0.05-U/ml hirudin (thrombin inhibitor), 5-μM MMP inhibitor II, which blocks the activity of MMP-1, -3, -7 and -9 or 5-μM MMP inhibitor V, which …
Number of citations: 105 www.nature.com
C Fröhlich, M Klitgaard, JB Noer, A Kotzsch… - Biochemical …, 2013 - portlandpress.com
… and Flk-1 shedding by batimastat and MMP inhibitor V was dose-… MMP inhibitor V were determined for each substrate (Table 2). Notably, IC 50 values of batimastat and MMP inhibitor V …
Number of citations: 61 portlandpress.com
A Kotzsch, T Skovgaard, U Buus, S Andersen… - Analytical …, 2014 - Elsevier
… Both batimastat and MMP inhibitor V strongly inhibited the activity of ADAM12, exhibiting IC 50 values of 28 nM (Pep11; Pep3: 25 nM) and 120 nM (Pep11; Pep3: 180 nM), respectively. …
Number of citations: 6 www.sciencedirect.com
Y Yin, W Sun, Z Li, B Zhang, H Cui, L Deng… - Neurochemistry …, 2013 - Elsevier
… (C and D) Neurite outgrowth was markedly inhibited by MMP inhibitor V treatment. Representative β-tubulin III immunostaining images of cerebellar neurons cultured on laminin (C). …
Number of citations: 48 www.sciencedirect.com
A Chandrabalan, A Firth, RB Litchfield, CT Appleton… - Scientific Reports, 2023 - nature.com
Osteoarthritis (OA) is the most prevalent joint disorder with increasing worldwide incidence. Mechanistic insights into OA pathophysiology are evolving and there are currently no disease…
Number of citations: 1 www.nature.com
A Magro, A Magro, S Shrestha… - International …, 2014 - spandidos-publications.com
… GM6001 and MMP Inhibitor V effectively prevented the apoptotic down regulation of class 1 histocompatibility antigens (HLA-A) even when added 7 h after the induction of apoptosis. …
Number of citations: 3 www.spandidos-publications.com
EL Spaeth, AM Labaff, BP Toole, A Klopp, M Andreeff… - Cancer research, 2013 - AACR
Tumor–stroma interactions play a crucial role in cancer progression by eliciting factors that promote proliferative, angiogenic, and invasive supports to the tumor microenvironment. …
Number of citations: 93 aacrjournals.org
EB Ólafsson, M Varas‐Godoy… - Cellular …, 2018 - Wiley Online Library
Dendritic cells (DCs) infected by Toxoplasma gondii rapidly acquire a hypermigratory phenotype that promotes systemic parasite dissemination by a “Trojan horse” mechanism in mice. …
Number of citations: 28 onlinelibrary.wiley.com
R Kadry, AS Newsome… - Infectious disorders drug …, 2021 - ncbi.nlm.nih.gov
The high mortality of coronavirus disease 2019 (COVID-19) patients is due to their progression to cytokine-associated organ injuries, primarily the acute respiratory distress syndrome (…
Number of citations: 8 www.ncbi.nlm.nih.gov

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